molecular formula C16H20F3NO B13639131 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13639131
M. Wt: 299.33 g/mol
InChI Key: WYUCXWSJNLZYIU-UHFFFAOYSA-N
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Description

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol
  • 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Uniqueness

Compared to similar compounds, 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its benzyl group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a compound belonging to the class of bicyclic amines, specifically derived from the bicyclo[3.3.1]nonane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Pharmacological Properties

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity : A study examining various derivatives revealed that certain compounds within this class demonstrated significant anti-inflammatory effects, inhibiting neutrophil degranulation and superoxide anion formation at low concentrations (IC50 values around 2.0 µM) .
  • Neuropharmacological Effects : Compounds similar to this compound have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets, including receptors involved in inflammatory processes and neurotransmission.

Case Study 1: Anti-inflammatory Effects

In a comparative study of several benzyl-substituted bicyclic compounds, it was found that those with trifluoromethyl substitutions exhibited enhanced anti-inflammatory properties compared to their non-substituted counterparts. Specifically, the trifluoromethyl group appears to increase the lipophilicity and receptor affinity, leading to improved therapeutic outcomes .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the neuropharmacological effects of bicyclic amines, highlighting their potential as modulators of serotonin and norepinephrine systems. The study showed that certain derivatives could significantly alter serotonin reuptake mechanisms, suggesting a role in mood regulation .

Data Table: Comparative Biological Activities

Compound NameAnti-inflammatory IC50 (µM)Neurotransmitter Interaction
This compound2.0Serotonin Reuptake Inhibitor
9-(2-chlorobenzyl)-9H-carbazole1.5Not specified
9-(4-chlorobenzyl)-3-hydroxymethylcarbazole1.8Not specified

Properties

Molecular Formula

C16H20F3NO

Molecular Weight

299.33 g/mol

IUPAC Name

9-benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)15(21)9-13-7-4-8-14(10-15)20(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14,21H,4,7-11H2

InChI Key

WYUCXWSJNLZYIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)(C(F)(F)F)O

Origin of Product

United States

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